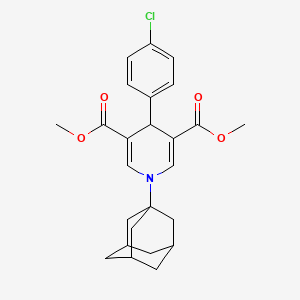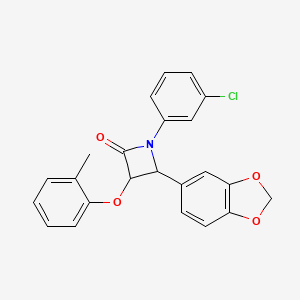
4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(2-methylphenoxy)-2-azetidinone
Descripción general
Descripción
4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(2-methylphenoxy)-2-azetidinone, also known as BMDP, is a research chemical that belongs to the class of cathinones. It has been widely used in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(2-methylphenoxy)-2-azetidinone involves its interaction with the serotonin and dopamine transporters. This compound binds to these transporters and inhibits the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased energy. This compound has also been found to increase heart rate and blood pressure, which can be dangerous in high doses. Additionally, this compound has been found to have neurotoxic effects, which can lead to long-term damage to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(2-methylphenoxy)-2-azetidinone in lab experiments is its high affinity for the serotonin and dopamine transporters, which makes it a useful tool for studying the effects of these neurotransmitters. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound in lab experiments is its potential for neurotoxicity, which can make it difficult to use in long-term studies.
Direcciones Futuras
There are several future directions for research on 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(2-methylphenoxy)-2-azetidinone. One area of research is the potential therapeutic use of this compound for the treatment of depression, anxiety, and addiction. Additionally, further research is needed to understand the long-term effects of this compound on the brain and to develop safer alternatives. Finally, research is needed to understand the potential use of this compound in the treatment of cancer and other diseases.
Conclusion
This compound is a research chemical that has been widely used in scientific research due to its potential therapeutic properties. It has a high affinity for the serotonin and dopamine transporters, which makes it a potential candidate for the treatment of depression, anxiety, and addiction. However, this compound also has neurotoxic effects, which can make it difficult to use in long-term studies. Further research is needed to understand the potential therapeutic uses of this compound and to develop safer alternatives.
Aplicaciones Científicas De Investigación
4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(2-methylphenoxy)-2-azetidinone has been used in scientific research to study its potential therapeutic properties. It has been found to have a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety. This compound has also been found to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of addiction. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(2-methylphenoxy)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c1-14-5-2-3-8-18(14)29-22-21(15-9-10-19-20(11-15)28-13-27-19)25(23(22)26)17-7-4-6-16(24)12-17/h2-12,21-22H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWUTTNBHFPKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2C(N(C2=O)C3=CC(=CC=C3)Cl)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,5-dimethoxyphenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B3984227.png)
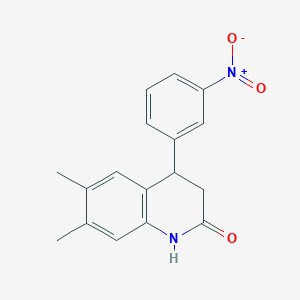


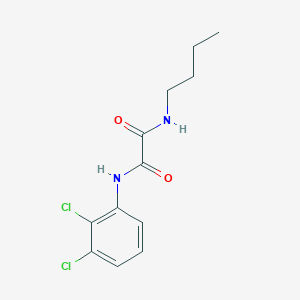
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3984263.png)
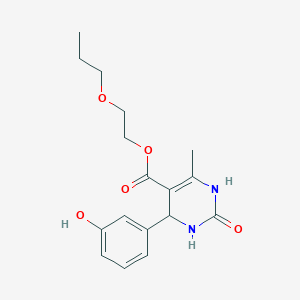

![2-[(5,6-diphenyl-1H-benzimidazol-2-yl)thio]propanoic acid](/img/structure/B3984291.png)
![1-[(mesityloxy)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984296.png)



